molecular formula C14H22ClNOS B13244847 2-{2-[(4-Methoxyphenyl)sulfanyl]ethyl}piperidine hydrochloride

2-{2-[(4-Methoxyphenyl)sulfanyl]ethyl}piperidine hydrochloride

Cat. No.: B13244847
M. Wt: 287.8 g/mol
InChI Key: FELCRXBPMYXAHG-UHFFFAOYSA-N
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Description

2-{2-[(4-Methoxyphenyl)sulfanyl]ethyl}piperidine hydrochloride is a piperidine derivative featuring a 4-methoxyphenyl sulfanyl substituent. Piperidine scaffolds are widely explored in medicinal chemistry due to their versatility in drug design, particularly for central nervous system (CNS) and antihistamine applications. The sulfanyl (thioether) group in this compound may enhance lipophilicity and metabolic stability compared to oxygen-based ethers, while the 4-methoxy substituent could influence electronic properties and receptor binding.

Properties

Molecular Formula

C14H22ClNOS

Molecular Weight

287.8 g/mol

IUPAC Name

2-[2-(4-methoxyphenyl)sulfanylethyl]piperidine;hydrochloride

InChI

InChI=1S/C14H21NOS.ClH/c1-16-13-5-7-14(8-6-13)17-11-9-12-4-2-3-10-15-12;/h5-8,12,15H,2-4,9-11H2,1H3;1H

InChI Key

FELCRXBPMYXAHG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)SCCC2CCCCN2.Cl

Origin of Product

United States

Preparation Methods

Synthesis via Nucleophilic Substitution and Sulfur Incorporation

Step 1: Preparation of 2-(4-Methoxyphenyl)ethylamine derivative

  • Starting from commercially available 4-methoxyphenylacetic acid , it can be converted to 4-methoxyphenylethylamine via reduction (e.g., catalytic hydrogenation or LiAlH₄ reduction).

Step 2: Formation of the sulfanyl intermediate

  • The key step involves introducing the sulfanyl group (-S-) onto the ethyl chain. This can be achieved by reacting 4-methoxyphenylethyl halides with thiol derivatives under nucleophilic substitution conditions.

Step 3: Coupling with piperidine

  • The sulfanyl-ethyl derivative is then coupled with piperidine via nucleophilic substitution or reductive amination, forming the 2-{2-[(4-Methoxyphenyl)sulfanyl]ethyl}piperidine core.

Step 4: Salt formation

  • The final free base is converted into its hydrochloride salt by treatment with hydrogen chloride gas or HCl in an appropriate solvent such as ethanol or ethyl acetate.

Reaction conditions:

Step Reagents Solvent Temperature Notes
1 LiAlH₄ or catalytic hydrogenation Ethanol or THF Reflux Reduction of acid to amine
2 Thiol (e.g., thiophenol derivatives) Acetone or ethanol Room temp to reflux Nucleophilic substitution
3 Piperidine Ethanol or acetonitrile Reflux Coupling reaction
4 HCl gas or HCl solution Ethanol Room temp Salt formation

Patent-Based Synthesis (WO2014188453A2)

According to the patent WO2014188453A2, a novel process involves:

  • Starting from 2-chloropyridine derivatives and performing nucleophilic substitution with thiol derivatives to introduce the sulfanyl group.
  • Subsequent cyclization or reduction steps to form the piperidine ring.
  • Final quaternization or salt formation with HCl to produce the hydrochloride salt.

This method emphasizes the use of solvent systems like acetonitrile or dioxane under reflux, with specific reaction times optimized to maximize yield and purity.

Synthesis via Sulfur-Containing Intermediates

Method:

  • The synthesis of sulfur-functionalized piperidines can be achieved through thiolation of protected amino precursors followed by deprotection and cyclization .

Reaction conditions:

Step Reagents Solvent Temperature Notes
1 Protected amino compound Ethanol or methanol Reflux Thiolation with H₂S or thiol derivatives
2 Deprotection Acidic or basic Room temp To reveal amino groups
3 Cyclization Heat Reflux Formation of piperidine ring
4 Salt formation HCl Room temp Hydrochloride salt preparation

Data Table Summarizing Preparation Methods

Method Starting Materials Key Reactions Solvents Conditions Yield References
Nucleophilic substitution + reduction 4-methoxyphenylacetic acid Reduction to amine, substitution with thiol Ethanol, THF Reflux, room temp Moderate to high Literature, patents
Patent WO2014188453A2 Chloropyridine derivatives, thiols Nucleophilic substitution, cyclization Acetonitrile, dioxane Reflux Variable Patent document
Sulfur insertion via thiolation Protected amino precursors Thiolation, deprotection, cyclization Ethanol, methanol Reflux Good Scientific literature

Notes on Reaction Optimization and Challenges

  • Maintaining chemoselectivity during sulfur insertion is critical; excess thiol or harsh conditions can lead to side reactions.
  • Control of reaction temperature is vital to prevent decomposition or over-reduction.
  • Purification typically involves column chromatography or recrystallization from suitable solvents.
  • Salt formation with HCl is straightforward but must be performed under controlled conditions to prevent hydrolysis or degradation.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(4-Methoxyphenyl)sulfanyl]ethyl}piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the sulfanyl group, potentially using reducing agents like lithium aluminum hydride.

    Substitution: The piperidine ring can undergo substitution reactions, such as alkylation or acylation, using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: De-sulfanylated piperidine derivatives.

    Substitution: Alkylated or acylated piperidine derivatives.

Scientific Research Applications

2-{2-[(4-Methoxyphenyl)sulfanyl]ethyl}piperidine hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-{2-[(4-Methoxyphenyl)sulfanyl]ethyl}piperidine hydrochloride involves its interaction with specific molecular targets. The sulfanyl group may facilitate binding to certain enzymes or receptors, while the piperidine ring can interact with other molecular structures. These interactions can modulate biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperidine Core

2-{2-[(4-Methylphenyl)sulfanyl]ethyl}piperidine Hydrochloride
  • Substituent : 4-Methylphenyl sulfanyl (vs. 4-methoxyphenyl in the target compound).
  • This analog is listed as discontinued (Ref: 3D-FM58787), suggesting challenges in synthesis, stability, or efficacy .
4-(((2-Methoxyphenyl)sulfonyl)methyl)piperidine Hydrochloride
  • Substituent : 2-Methoxyphenyl sulfonyl.
  • Key Differences: The sulfonyl group is electron-withdrawing, increasing polarity and reducing membrane permeability compared to the sulfanyl group. Molecular weight: 305.82 (C₁₃H₂₀ClNO₃S). Limited pharmacological data is available .
4-[2-(2-Chloro-4-methylphenoxy)ethyl]piperidine Hydrochloride
  • Substituent: 2-Chloro-4-methylphenoxy.
  • Molecular weight: 290.2 (C₁₄H₂₁Cl₂NO). No toxicity or efficacy data reported .

Functional Group Modifications

Cloperastine Hydrochloride
  • Structure : 1-[2-[(4-Chlorophenyl)(phenyl)methoxy]ethyl]piperidine hydrochloride.
  • Application : Antitussive (cough suppressant). The 4-chlorophenyl group may enhance receptor binding via hydrophobic interactions .
Fexofenadine Hydrochloride
  • Structure : Piperidine with diphenylmethyl and carboxylic acid groups.
  • Application: Non-sedating antihistamine. The carboxylic acid increases polarity, reducing CNS penetration. Molecular weight: 538.1 (C₃₂H₃₉NO₄·HCl) .

Physicochemical and Pharmacological Properties

Compound Name Substituent Type Molecular Weight Key Properties/Applications
Target Compound 4-Methoxyphenyl sulfanyl Not reported Hypothesized CNS activity
2-{2-[(4-Methylphenyl)sulfanyl]ethyl}piperidine HCl 4-Methylphenyl sulfanyl Not reported Discontinued (synthesis issues)
4-(Diphenylmethoxy)piperidine HCl Diphenylmethoxy 303.83 Limited toxicity data
4-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine HCl Allyloxyethoxy 249.78 High solubility, low permeability

Biological Activity

2-{2-[(4-Methoxyphenyl)sulfanyl]ethyl}piperidine hydrochloride is a chemical compound with the molecular formula C14H22ClNOSC_{14}H_{22}ClNOS. This compound features a piperidine ring substituted with a sulfanyl group and a 4-methoxyphenyl moiety, which contributes to its unique pharmacological properties. Research indicates that it may exhibit significant biological activity, particularly in modulating neurotransmitter systems and interacting with various receptors.

Chemical Structure and Properties

The structure of 2-{2-[(4-Methoxyphenyl)sulfanyl]ethyl}piperidine hydrochloride can be represented as follows:

  • Molecular Formula : C14H22ClNOSC_{14}H_{22}ClNOS
  • Molecular Weight : 287.85 g/mol
  • SMILES Notation : CCOC1=CC=CC=C1SCC2CCNCC2.Cl

This compound's unique features, such as the sulfanyl substitution and the methoxy group, are believed to confer distinct biological activities compared to similar compounds.

The biological activity of 2-{2-[(4-Methoxyphenyl)sulfanyl]ethyl}piperidine hydrochloride is primarily attributed to its interaction with neurotransmitter systems. It is hypothesized to modulate the activity of various receptors, including:

  • Dopamine Receptors : Potential effects on dopaminergic signaling pathways.
  • Serotonin Receptors : Possible modulation of serotonin levels, influencing mood and anxiety.
  • Acetylcholine Receptors : Interaction that may enhance cognitive functions or exhibit neuroprotective effects.

Further studies are required to elucidate the exact molecular mechanisms and pathways involved in its biological effects .

Biological Activity

Research has identified several areas where 2-{2-[(4-Methoxyphenyl)sulfanyl]ethyl}piperidine hydrochloride shows promising biological activity:

1. Neurotransmitter Modulation

Studies suggest that this compound may act as a modulator for neurotransmitters, potentially impacting conditions like depression and anxiety. Its ability to influence dopamine and serotonin levels makes it a candidate for further research in psychiatric disorders .

3. Antimicrobial Properties

Similar compounds have demonstrated antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. Although direct studies on 2-{2-[(4-Methoxyphenyl)sulfanyl]ethyl}piperidine hydrochloride are lacking, the presence of the sulfanyl group suggests potential antimicrobial effects .

Comparative Biological Activity Table

Activity Type Description References
Neurotransmitter ModulationModulates dopamine and serotonin receptors,
Anticancer ActivityPotential effects on cancer cell lines ,
Antimicrobial PropertiesPossible inhibition of bacterial growth ,

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